4-Methyl-1H-indole-2-carbaldehyde
Description
Significance of the Indole (B1671886) Core in Chemical and Biological Sciences
The indole core, a bicyclic aromatic heterocycle consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a structural motif of immense significance. jpsbr.orgajchem-b.com Its prevalence in nature is a testament to its evolutionary selection as a key building block for life's essential molecules. nih.gov The amino acid tryptophan, a fundamental constituent of proteins, features an indole ring. nih.gov This amino acid also serves as the biosynthetic precursor to a vast array of secondary metabolites, including the neurotransmitter serotonin (B10506) and the plant growth hormone auxin (indole-3-acetic acid). nih.govimpactfactor.org
The structural versatility and the ability of the indole ring to interact with various biological targets have made it a focal point for medicinal chemists. nih.govmdpi.com The ten π-electrons are delocalized across the bicyclic system, creating an aromatic structure that can participate in various chemical interactions. nih.gov This scaffold is present in numerous natural products and synthetic compounds exhibiting a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, antiviral, and neuroprotective properties. nih.govmdpi.comresearchgate.netresearchgate.net Consequently, indole derivatives are integral to a multitude of approved drugs and clinical candidates, solidifying the indole nucleus as a critical component in the development of new therapeutic agents. jpsbr.orgmdpi.com
Historical Context and Evolution of Indole-2-carbaldehyde Research
The history of indole chemistry is linked to the study of the dye indigo (B80030) in the 19th century. jpsbr.org The synthesis of the parent indole ring was first achieved by Adolf von Baeyer in 1866. jpsbr.org Research into functionalized indoles, such as indole aldehydes, followed as chemists sought to elaborate the core structure into more complex molecules. While indole-3-carbaldehydes were readily accessible, the synthesis of indole-2-carbaldehydes proved more challenging. derpharmachemica.com
Early methods for preparing indole-2-carbaldehydes involved the oxidation of 2-methylindoles or indole-2-methanols, often with reagents like manganese dioxide, or through multi-step procedures starting from indole-2-carboxylic esters. derpharmachemica.comontosight.aiorgsyn.org For instance, the McFadyen-Stevens procedure was adapted for the synthesis of some indole-2-carbaldehydes from 2-ethoxycarbonylindoles. derpharmachemica.com Over the decades, synthetic methodologies have evolved significantly, providing more efficient and versatile routes to this class of compounds. researchgate.net Indole-2-carboxaldehydes are now recognized as crucial synthetic intermediates, serving as precursors for a diverse range of more complex indole-containing scaffolds and biologically active molecules. ontosight.airesearchgate.net Their utility in multicomponent reactions, cycloadditions, and as building blocks for fused heterocyclic systems has been extensively documented in recent years. researchgate.netresearchgate.netbeilstein-journals.org
Structural Features and Nomenclature of 4-Methyl-1H-indole-2-carbaldehyde within the Indole Scaffold
This compound is a specific derivative of the indole family, distinguished by two substituents on the core ring system. Its systematic IUPAC name is this compound. fluorochem.co.ukchemenu.com The structure consists of the fundamental 1H-indole bicyclic ring, with a formyl group (–CHO) attached at the C2 position of the pyrrole ring and a methyl group (–CH₃) attached at the C4 position of the benzene ring.
The presence and position of these functional groups dictate the compound's chemical reactivity and properties. The aldehyde group at the C2 position is a key reactive site, enabling condensation reactions, nucleophilic additions, and its use as an electrophile in various synthetic transformations. ajchem-b.comcymitquimica.com The methyl group at the C4 position influences the molecule's electronic properties and steric environment, which can affect its reactivity and interactions with biological targets.
Below is a data table summarizing the key structural and chemical identifiers for this compound.
| Property | Value | Source(s) |
| IUPAC Name | This compound | fluorochem.co.ukchemenu.com |
| CAS Number | 58518-51-7 | chemenu.comsigmaaldrich.combldpharm.com |
| Molecular Formula | C₁₀H₉NO | chemenu.comcymitquimica.com |
| Molecular Weight | 159.19 g/mol | chemenu.com |
| Canonical SMILES | Cc1cccc2[nH]c(C=O)cc12 | fluorochem.co.uk |
| InChI Key | CGUYNKDWQDSGJU-UHFFFAOYSA-N | cymitquimica.com |
This interactive table provides a summary of key identifiers for this compound.
Current Research Landscape and Future Perspectives on this compound
In contemporary chemical research, this compound serves primarily as a versatile building block for the synthesis of more complex, functional molecules. Its value lies in the strategic placement of its reactive aldehyde group and the modulating effect of its methyl substituent.
Current research demonstrates its application as a key intermediate. For example, it is used in the preparation of novel indole-2-carboxamides that have been investigated for their activity against the hepatitis B virus (HBV). chemicalbook.com This highlights its role in medicinal chemistry for generating libraries of compounds for biological screening. The aldehyde functionality allows for the construction of Schiff bases, which can be further modified or evaluated for their own biological properties, such as analgesic and anthelmintic activities, as seen with other indole-2-carbaldehyde derivatives. ajchem-b.com Furthermore, substituted indole-2-carbaldehydes are employed in advanced organic reactions, including the Morita-Baylis-Hillman reaction and cascade reactions, to construct complex polycyclic and heterocyclic systems like γ-carbolines. researchgate.netbeilstein-journals.org
Looking forward, the research trajectory for this compound is poised to expand. Its utility as a synthetic precursor will likely be exploited in the development of new classes of therapeutic agents targeting a range of diseases, from viral infections to cancer. nih.govmdpi.comchemicalbook.com The continued exploration of multicomponent reactions involving this aldehyde could lead to the discovery of novel molecular scaffolds with unique biological activities in a highly efficient manner. beilstein-journals.orgrsc.org As our understanding of the structure-activity relationships of indole derivatives deepens, the strategic use of this compound will enable the rational design of molecules with enhanced potency and selectivity for specific biological targets.
Structure
3D Structure
Properties
IUPAC Name |
4-methyl-1H-indole-2-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-7-3-2-4-10-9(7)5-8(6-12)11-10/h2-6,11H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGUYNKDWQDSGJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(NC2=CC=C1)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Methyl 1h Indole 2 Carbaldehyde and Substituted Indole 2 Carbaldehydes
Reissert Indole (B1671886) Synthesis for Indole-2-carboxylate (B1230498) Precursors
The Reissert indole synthesis is a well-established and reliable method for preparing indole-2-carboxylates, which are key precursors to indole-2-carbaldehydes. derpharmachemica.comwikipedia.org This multi-step process begins with the condensation of an o-nitrotoluene with diethyl oxalate (B1200264) in the presence of a base, such as potassium ethoxide, to yield an ethyl o-nitrophenylpyruvate. wikipedia.org Subsequent reductive cyclization of this intermediate, typically using reagents like zinc in acetic acid or catalytic hydrogenation, affords the indole-2-carboxylic acid or its ester. derpharmachemica.comwikipedia.orgresearchgate.net The resulting indole-2-carboxylate can then be converted to the corresponding aldehyde. rsc.org Continuous-flow hydrogenation has been explored as an efficient optimization for the synthesis of substituted indole-2-carboxylic acid ethyl esters. researchgate.net
| Step | Reactants | Reagents/Conditions | Product | Reference |
|---|---|---|---|---|
| Condensation | o-Nitrotoluene, Diethyl oxalate | Potassium ethoxide in ether | Ethyl o-nitrophenylpyruvate | wikipedia.org |
| Reductive Cyclization | Ethyl o-nitrophenylpyruvate | Zinc in acetic acid or H₂/Pt | Indole-2-carboxylic acid/ester | derpharmachemica.comwikipedia.org |
McFadyen-Stevens and Analogous Procedures
The McFadyen-Stevens reaction provides a direct route to convert carboxylic acid derivatives, such as acylsulfonylhydrazides, into aldehydes. wikipedia.org In the context of indole synthesis, this reaction has been successfully applied to prepare indole-2-carbaldehydes from the corresponding indole-2-carboxylates. rsc.orgderpharmachemica.com The process involves converting the indole-2-carboxylate to the corresponding carbohydrazide, which is then tosylated. derpharmachemica.com Subsequent treatment with a base, such as anhydrous sodium carbonate in ethylene (B1197577) glycol, leads to the formation of the indole-2-carbaldehyde. derpharmachemica.com While effective, this method can sometimes result in moderate yields, and purification of the final product can be lengthy. derpharmachemica.com Modifications to the traditional McFadyen-Stevens reaction have been developed to allow for milder reaction conditions, expanding its applicability to a wider range of substrates. rsc.org
Reductive Amidation and Related Condensation Reactions
Reductive amidation and similar condensation strategies can be employed to construct the indole ring system itself, leading to the formation of substituted indoles that can be further functionalized. For instance, cobalt-catalyzed intramolecular amidation of α-amidoacrylates has been reported as an efficient method for synthesizing indole-2-carboxylic esters. consensus.appacs.orgacs.org These esters can then be reduced to the corresponding 2-hydroxymethylindoles and subsequently oxidized to the target indole-2-carbaldehydes. rsc.org This approach offers a pathway to highly functionalized indoles from acyclic precursors.
Advanced Catalytic Approaches in Indole-2-carbaldehyde Synthesis
Modern organic synthesis has seen a surge in the development of sophisticated catalytic systems to construct complex molecules like substituted indole-2-carbaldehydes. These methods offer advantages in terms of efficiency, selectivity, and functional group tolerance over classical methods.
Metal-Catalyzed Cycloisomerization Reactions
Metal-catalyzed cycloisomerization reactions provide an atom-economical route to the indole core. Gold and ruthenium catalysts have proven particularly effective in this regard.
A notable gold(I)-catalyzed method allows for the synthesis of 1H-indole-2-carbaldehydes from 1-(2-(tosylamino)phenyl)prop-2-yn-1-ols. acs.orgnih.govorganic-chemistry.org The reaction, which is operationally simple, proceeds in the presence of N-iodosuccinimide (NIS) and offers good to excellent yields (70–99%). nih.govorganic-chemistry.org The proposed mechanism involves the activation of the alkyne by the gold(I) catalyst, which facilitates an intramolecular addition of the aniline (B41778) moiety. acs.orgnih.gov This leads to a vinyl gold intermediate, which, upon iododeauration with NIS, forms an (E)-2-(iodomethylene)indolin-3-ol. A subsequent 1,3-allylic alcohol isomerization and formylation of the resulting vinyl iodide intermediate yields the final 1H-indole-2-carbaldehyde product. acs.orgnih.gov This method is compatible with a wide array of substrates, including those with both electron-donating and electron-withdrawing groups. organic-chemistry.org
| Substrate | Catalyst System | Solvent | Yield | Reference |
| 1-(2-(tosylamino)phenyl)prop-2-yn-1-ols | AuCl(PPh₃)/AgOTf | Acetone | Up to 98% | organic-chemistry.org |
| Substituted 1-(2-(tosylamino)phenyl)prop-2-yn-1-ols | Gold(I) catalyst, NIS | Not Specified | 70-99% | nih.gov |
Ruthenium catalysts have also been employed for the cycloisomerization of 2-alkynylanilides to produce 3-substituted indoles. nih.govacs.org This reaction proceeds through a disubstituted vinylidene ruthenium complex that is formed via a 1,2-carbon migration. nih.govacs.org While this specific method leads to 3-substituted indoles, the underlying principle of cycloisomerization is a powerful strategy for indole synthesis in general.
Palladium/Norbornene Co-catalyzed Alkylation Pathways
A significant advancement in indole functionalization is the direct C-H alkylation of the indole nucleus. A palladium/norbornene co-catalyzed system has been developed for the regioselective alkylation of free (N-H) indoles at the C2 position using primary alkyl halides. organic-chemistry.orgjiaolei.groupthieme-connect.com This method is noteworthy for its mild reaction conditions and high regioselectivity, providing 2-alkyl-1H-indoles in good yields. organic-chemistry.orgthieme-connect.com The resulting 2-alkylindoles can be valuable precursors for the synthesis of 2-carbaldehydes through subsequent oxidation.
The reaction is effective for indoles bearing both electron-donating and electron-withdrawing substituents. organic-chemistry.org The mechanism is believed to involve a palladium/norbornene-mediated activation of the C2–H bond, followed by oxidative addition of the alkyl halide, reductive elimination, and protodepalladation. organic-chemistry.orgacs.orgnih.gov Detailed mechanistic studies, including NMR analysis and deuterium (B1214612) labeling, have identified an N-norbornene type palladacycle as a key intermediate. The rate-determining step is the oxidative addition of the alkyl bromide to this Pd(II) intermediate. acs.orgnih.gov This methodology has been successfully applied in the total synthesis of aspidospermidine (B1197254) and goniomitine. organic-chemistry.orgacs.orgnih.gov
| Indole Substrate | Alkylating Agent | Catalyst System | Base | Yield | Reference |
| N-H Indoles | Primary Alkyl Bromides | Pd(OAc)₂, Norbornene | Cs₂CO₃ | Good to Excellent | organic-chemistry.org |
| Electron-rich/deficient Indoles | Primary Alkyl Bromides | Pd(II)/Norbornene | K₂CO₃ or Cs₂CO₃ | Good to Excellent | acs.org |
Manganese(III)-Mediated Radical Cascade Cyclization
Manganese(III)-mediated radical cascade cyclizations offer a distinct approach to synthesizing substituted indoles. Specifically, this method has been used to prepare N-unprotected 2-aryl-3-cyanoindoles from o-alkenyl aromatic isocyanides and boronic acids. organic-chemistry.orgacs.orgacs.orgnih.gov The reaction proceeds under mild conditions at room temperature using Mn(acac)₃ as an oxidant. organic-chemistry.org
The proposed mechanism involves a sequence of intermolecular radical addition, intramolecular cyclization, and a final C-C bond cleavage. acs.org This process is tolerant of a variety of functional groups on both the boronic acid and the isocyanide components. organic-chemistry.org Although this method directly yields 3-cyanoindoles rather than 2-carbaldehydes, the cyano group can potentially be converted to a carbaldehyde function through reduction, making this a relevant pathway to the target scaffold.
Iridium-Catalyzed Strategies for 2-Acylindoles
Iridium catalysts have emerged as powerful tools for the C-H functionalization of indoles. Cationic iridium complexes can catalyze the C2-alkylation of N-substituted indoles with various alkenes. acs.orgnih.govbohrium.com The selectivity for linear versus branched 2-alkylindoles can be controlled by the choice of the directing group on the indole nitrogen. acs.orgnih.govbohrium.com For instance, an acetyl directing group favors the formation of the linear product, while a benzoyl group leads to the branched product. acs.orgnih.gov
More directly related to the synthesis of 2-acylindoles, an iridium-catalyzed tandem dehydrogenation/hydroarylation of N-carbamoyl indolines has been developed to produce C2-alkenyl N-H indoles. acs.org This one-pot reaction is initiated by an iridium-promoted C(sp³)–H activation, followed by the addition of the resulting indole to an alkyne or alkene, and concludes with the spontaneous loss of the carbamoyl (B1232498) directing group. acs.org These C2-alkenyl indoles can be subsequently oxidized to the corresponding 2-carbaldehydes.
Stereoselective and Asymmetric Synthesis of Chiral Indole-2-carbaldehydes
The development of methods for the stereoselective synthesis of chiral molecules is a paramount goal in modern chemistry. For indole-2-carbaldehydes, dynamic kinetic resolution has proven to be a powerful strategy.
Dynamic Kinetic Resolution (DKR) Strategies
Dynamic kinetic resolution allows for the conversion of a racemic starting material into a single enantiomer of a product in theoretically 100% yield. This is achieved by continuously racemizing the starting material while one enantiomer is selectively reacted.
An enantioselective synthesis of tetracyclic indole-fused ε-lactones has been achieved through an N-heterocyclic carbene (NHC) and Lewis acid cooperative catalyzed DKR of in situ generated γ,γ-disubstituted indole 2-carboxaldehydes. nih.govrsc.orgrsc.orgiisc.ac.in In this process, a Friedel-Crafts reaction between an indole-2-carboxaldehyde and a p-quinone methide, catalyzed by Bi(OTf)₃, generates the racemic γ,γ-disubstituted indole 2-carboxaldehyde. nih.govrsc.org In the presence of a chiral NHC and the Lewis acid, an efficient DKR process occurs, leading to the formation of tetracyclic ε-lactones in high yield (up to 93%) and excellent enantiomeric ratio (>99:1 er). nih.gov
| Indole Substrate | Reagent | Catalyst System | Yield | Enantiomeric Ratio (er) | Reference |
| Indole-2-carboxaldehyde | 2-hydroxy phenyl p-quinone methides | Chiral NHC, Bi(OTf)₃ | Up to 93% | >99:1 | nih.gov |
| Disubstituted indole-aldehydes | p-quinone methides | Chiral NHC, Bi(OTf)₃ | Good | High | rsc.org |
Another DKR approach utilizes rhodium catalysis for the atroposelective reductive aldol (B89426) reaction of configurationally labile 3-aryl indole-2-carbaldehydes. acs.orgcsic.esnih.govnih.gov This method generates three stereogenic elements simultaneously. The strategy relies on the labilization of the stereogenic axis through a transient Lewis acid-base interaction between the formyl group and a strategically placed thioether moiety. acs.orgnih.gov This interaction reduces the rotational barrier, enabling the DKR to proceed efficiently. csic.esnih.gov The resulting atropisomeric indole products are obtained in good to excellent yields with high diastereo- and enantioselectivities. nih.gov
Chiral Auxiliaries and Catalysts in Indole Synthesis
The stereoselective synthesis of indole derivatives is a critical pursuit, particularly for applications in pharmacology where specific stereoisomers are required. This is achieved through the use of chiral auxiliaries and asymmetric catalysis. numberanalytics.com
Chiral Auxiliaries: These are chiral molecules that are temporarily incorporated into a substrate to direct a stereoselective reaction. numberanalytics.com After the desired transformation, the auxiliary is removed. For instance, chiral N-2-acetamidoacrylyl oxazolidinones have been used in formal [3+2] cycloaddition reactions with indoles to produce pyrroloindoline products with high selectivity. researchgate.net In these reactions, the oxazolidinone acts as a chiral director. Similarly, N,N-phthaloyl-aminoacids and malonaldehyde monocycloacetals have been employed as chiral auxiliaries in the synthesis of chiral β-carbolines from tryptamine, an indole derivative. mdpi.com
Asymmetric Catalysis: This approach utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. In the context of indole-2-carbaldehyde derivatives, organocatalysis has proven to be a powerful tool. nih.govthieme-connect.com For example, the enantioselective synthesis of 3H-pyrrolo[1,2-a]indole-2-carbaldehydes has been accomplished through a domino reaction of 1H-indole-2-carbaldehyde with α,β-unsaturated aldehydes. thieme-connect.commdpi.com This transformation is often catalyzed by chiral secondary amines, such as diphenylprolinol silyl (B83357) ether (a Hayashi-Jørgensen catalyst), which operates through an iminium/enamine activation cascade. thieme-connect.commdpi.com N-heterocyclic carbenes (NHCs) in cooperation with Lewis acids have also been used to catalyze the dynamic kinetic resolution of γ,γ-disubstituted indole-2-carboxaldehydes, yielding highly enantiomerically enriched tetracyclic indole-fused ε-lactones. nih.govrsc.org
Table 1: Examples of Chiral Auxiliaries and Catalysts in Indole Synthesis
| Type | Example | Application | Reference |
|---|---|---|---|
| Chiral Auxiliary | N-2-acetamidoacrylyl oxazolidinones | Formal [3+2] cycloaddition with indoles | researchgate.net |
| Chiral Auxiliary | N,N-phthaloyl-aminoacids | Synthesis of chiral β-carbolines | mdpi.com |
| Organocatalyst | Diphenylprolinol silyl ether | Domino aza-Michael/aldol condensation of indole-2-carbaldehyde | thieme-connect.commdpi.com |
| Organocatalyst | N-heterocyclic carbene (NHC) / Lewis Acid | Dynamic kinetic resolution of substituted indole-2-carboxaldehydes | nih.govrsc.org |
Optimization of Reaction Conditions and Efficiency for 4-Methyl-1H-indole-2-carbaldehyde Synthesis
The efficient synthesis of this compound hinges on the careful optimization of several reaction parameters. These include the choice of solvent, catalysts, reagents, temperature, and purification methods, all of which can significantly impact reaction yield and purity. numberanalytics.com
Solvent Effects and Reaction Media
The choice of solvent can profoundly influence reaction rates and selectivity. In the organocatalytic domino reaction to form pyrroloindole aldehydes from indole-2-carbaldehyde, non-polar solvents like toluene (B28343) were found to be effective. thieme-connect.com Conversely, polar solvents such as dimethylformamide (DMF) and ethanol (B145695) showed a detrimental effect on the level of asymmetric induction. thieme-connect.com In some syntheses of indole derivatives, solvent-free, or "neat," conditions have been employed, which can offer benefits in terms of reduced waste and simplified workup. nih.gov For certain reactions, the use of dimethyl sulfoxide (B87167) (DMSO) as a polar aprotic solvent has been shown to improve yield and regioselectivity. nih.gov
Catalyst and Reagent Selection
The formylation of the indole nucleus to produce indole-2-carbaldehydes is often achieved through classic methods like the Vilsmeier-Haack reaction, which traditionally uses a stoichiometric mixture of phosphorus oxychloride (POCl₃) and DMF. pcbiochemres.com More recent developments have focused on catalytic versions of this reaction to avoid the use of harsh, stoichiometric reagents. acs.orgorgsyn.org The choice of base is also critical; studies on indole alkylation have shown that changing the base from calcium oxide (CaO) to potassium hydroxide (B78521) (KOH) can lead to a notable improvement in yield. nih.gov In syntheses that build the indole ring itself, such as the Fischer indole synthesis, catalyst selection is paramount, with options ranging from traditional Lewis acids like zinc chloride to modern heterogeneous catalysts like zeolites. numberanalytics.com
Temperature and Pressure Considerations
Reaction temperature is a key variable that must be controlled to ensure optimal outcomes. For example, a synthetic procedure for 4-methyl-1H-indole-3-carbaldehyde (a positional isomer of the target compound) specifies heating the reaction mixture to 85 °C for several hours. google.com Other syntheses, such as certain organocatalytic domino reactions, are performed at room temperature. thieme-connect.com Many formylation reactions require initial cooling (e.g., to 0 °C) during the addition of reagents, followed by warming to room temperature or heating to drive the reaction to completion. google.comorgsyn.org While pressure can be a significant factor in some industrial-scale indole syntheses, most laboratory-scale preparations of indole-2-carbaldehydes are conducted at atmospheric pressure. numberanalytics.com
Yield Enhancement and Purification Techniques
Maximizing the yield of this compound involves a combination of optimized reaction conditions and effective purification. Yield enhancement strategies include using an appropriate excess of a particular reagent, carefully selecting the catalyst and base, and controlling the reaction temperature and time. nih.govrsc.org For instance, the use of cetyltrimethylammonium bromide (CTAB) as a catalyst has been shown to cause a sharp enhancement in the yield of certain indole derivatives compared to using a simple base like piperidine. dergipark.org.tr
Once the reaction is complete, the crude product must be purified. Common techniques reported for indole-2-carbaldehydes and their derivatives include:
Precipitation and Filtration: In some cases, the product can be precipitated from the reaction mixture by adding a non-solvent or by adjusting the pH. A procedure for a substituted indole-3-carbaldehyde describes adding a saturated sodium carbonate solution to make the mixture basic, which causes the product to precipitate as a solid that can be collected by filtration. google.com
Column Chromatography: This is a widely used method for purifying indole aldehydes. The crude material is passed through a column of stationary phase, such as silica (B1680970) gel or neutral alumina, using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) to separate the desired product from impurities. derpharmachemica.com
Table 2: Influence of Reaction Conditions on Indole Synthesis
| Parameter | Variation | Observation | Reference |
|---|---|---|---|
| Solvent | Toluene vs. DMF/Ethanol | Toluene favored for high enantioselectivity in an organocatalytic reaction; polar solvents were detrimental. | thieme-connect.com |
| Base | CaO vs. KOH | KOH provided a better yield of 1,3'-diindolyl methane (B114726) compared to CaO in a solvent-free reaction. | nih.gov |
| Catalyst | Bi(OTf)₃ vs. Sc(OTf)₃ | Bi(OTf)₃ was the optimal Lewis acid for the DKR of indole-2-carboxaldehydes, providing higher yield and selectivity. | rsc.org |
| Temperature | Room Temperature vs. 85 °C | Different syntheses require specific temperature profiles for optimal results, from ambient to elevated temperatures. | thieme-connect.comgoogle.com |
Applications of 4 Methyl 1h Indole 2 Carbaldehyde in Materials Science and Research Tools
Precursor in Organic Synthesis for Fine Chemicals and Intermediates
The reactivity of 4-Methyl-1H-indole-2-carbaldehyde, particularly the aldehyde group, allows it to participate in a variety of chemical reactions, making it a crucial starting material for the synthesis of more complex molecules. derpharmachemica.com Indole (B1671886) derivatives, in general, are recognized as important heterocyclic systems in both natural products and synthetic drugs. rsc.org The synthesis of various indole-2-carbaldehydes is often a key step in creating compounds for biological evaluation. derpharmachemica.com
The aldehyde functional group can undergo oxidation to form the corresponding carboxylic acid, 4-methyl-1H-indole-2-carboxylic acid, or reduction to yield the corresponding alcohol. nih.gov It can also readily participate in condensation reactions with primary amines to form Schiff bases, which are known for their biological activities. acs.org These reactions underscore the compound's role as a versatile intermediate for producing a wide array of fine chemicals.
Building Block for Advanced Organic Frameworks
Heterocyclic compounds, including indole derivatives, are essential building blocks for the creation of advanced organic frameworks. ossila.com These frameworks, such as Metal-Organic Frameworks (MOFs) and Covalent-Organic Frameworks (COFs), are materials with applications in gas storage, separation, and catalysis. The indole nucleus provides a rigid and geometrically defined scaffold that can be functionalized to direct the assembly of these complex structures. mdpi.com While specific research on this compound's direct application in MOF or COF synthesis is not extensively detailed in the provided results, the general importance of indole and carbaldehyde-functionalized molecules as building blocks in this area is well-established. bldpharm.comchemscene.com
Development of Fluorescent Probes and Chemical Sensors for Biological Imaging
Fluorescent probes are indispensable tools for visualizing and understanding biological processes at the molecular level. nih.gov The design of these probes often involves incorporating a fluorophore with a recognition site for a specific analyte. mdpi.com Indole derivatives are known to be part of various fluorescent systems.
Small-molecule organic fluorophores are widely used for developing these sensors due to their good cell membrane permeability and the ability to be rationally designed for specific targets. nih.gov The design strategies for these probes often rely on mechanisms like intramolecular charge transfer (ICT), where binding to an analyte causes a detectable shift in the fluorescence emission. mdpi.com While direct examples of this compound being used in a fluorescent probe are not explicitly detailed, the indole scaffold is a common component in the design of such sensors for detecting ions and other biological molecules. nih.govumsystem.edu The development of novel fluorescent probes often involves the synthesis of various heterocyclic derivatives, a category into which this compound falls. umsystem.edu
Integration into Organic Electronic Materials
Organic electronic materials are at the heart of next-generation technologies like flexible displays and solar cells. The performance of these materials is closely tied to their molecular structure and electronic properties. researchgate.net
Organic Light-Emitting Diodes (OLEDs)
OLEDs are a prominent application of organic electronic materials. sciopen.com The efficiency and stability of OLEDs depend on the properties of the organic materials used in their various layers, including the emissive layer and charge-transporting layers. sciopen.com Indole derivatives have been investigated for their use in OLEDs, both as emissive materials and as hosts for other emitters. The indole structure can be incorporated into larger conjugated systems to tune the electronic and photophysical properties of the resulting molecule. While there is no specific mention of this compound in the context of OLEDs in the provided search results, the broader class of indole-containing compounds is relevant to this field. nih.gov
Photoactive and Optoelectronic Devices
Beyond OLEDs, indole derivatives have potential applications in other photoactive and optoelectronic devices, such as organic photovoltaics (OPVs) and organic photodetectors (OPDs). google.com In these devices, organic molecules are responsible for absorbing light and generating charge carriers. The tunability of the electronic properties of indole-based molecules makes them attractive candidates for these applications. researchgate.net The aldehyde group of this compound provides a reactive handle for incorporating the indole moiety into larger polymeric or small-molecule systems designed for optoelectronic applications.
Role in Polymer Chemistry and Functional Coatings
The versatility of this compound extends to polymer chemistry and the development of functional coatings. The aldehyde group can be used to graft the indole moiety onto polymer backbones, thereby imparting specific properties to the resulting material.
Indole derivatives have been explored for their potential as antifouling agents in marine coatings. nih.gov By incorporating these compounds into paints, it is possible to prevent the settlement of marine organisms on submerged surfaces. Feng et al. synthesized a series of indole derivatives that showed activity against various fouling species. nih.gov While this study does not specifically name this compound, it highlights the potential of the broader class of indole compounds in this application. The ability to polymerize indole derivatives or incorporate them into polymer matrices is a key area of research in materials science. acs.org
Research Reagent in Diverse Chemical Transformations
This compound is a versatile heterocyclic aldehyde that serves as a valuable building block in organic synthesis. The presence of a reactive aldehyde group at the 2-position of the indole nucleus, combined with the electronic properties of the indole ring and the methyl substituent at the 4-position, allows it to participate in a wide array of chemical transformations. Its utility as a research reagent stems from its ability to act as an electrophile and to undergo condensations and cyclizations, leading to the formation of more complex molecular architectures. These transformations are fundamental in the synthesis of novel heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science.
The reactivity of the aldehyde functional group is central to its role as a synthetic intermediate. It readily undergoes nucleophilic attack and condensation reactions with various nucleophiles. Furthermore, the indole ring system itself can participate in cyclization reactions, and the N-H proton can be substituted, offering additional points for molecular diversification. The methyl group at the 4-position can influence the reactivity and solubility of the molecule and its derivatives.
Below are detailed discussions of several key chemical transformations where this compound can be employed as a crucial research reagent.
Condensation Reactions:
One of the most common applications of aldehydes in organic synthesis is their use in condensation reactions to form new carbon-carbon and carbon-nitrogen bonds. This compound is an excellent substrate for such reactions, including the Knoevenagel condensation. In a typical Knoevenagel condensation, the aldehyde reacts with a compound containing an active methylene (B1212753) group (e.g., malononitrile, ethyl cyanoacetate) in the presence of a basic catalyst to yield a vinylidene derivative. These products are themselves versatile intermediates for the synthesis of various heterocyclic systems. sciensage.inforesearchgate.net
Another important condensation reaction is the formation of Schiff bases (imines) through reaction with primary amines. This reaction involves the nucleophilic attack of the amine on the aldehyde carbonyl, followed by dehydration. The resulting imines can be stable compounds or can be used as intermediates for further transformations, such as reductions to form secondary amines or as precursors for the synthesis of heterocyclic rings like azetidinones. nih.govresearchgate.net
Table 1: Representative Condensation Reactions of Indole-2-carbaldehydes
| Reaction Type | Reactant | Catalyst | Product Type |
| Knoevenagel Condensation | Malononitrile | Piperidine/Acetic Acid | 2-(4-Methyl-1H-indol-2-ylmethylene)malononitrile |
| Schiff Base Formation | Aniline (B41778) | Acid catalyst | N-(4-Methyl-1H-indol-2-ylmethylene)aniline |
Wittig Reaction:
The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and ketones. This compound can be reacted with a phosphorus ylide (Wittig reagent), such as methyltriphenylphosphonium (B96628) bromide, to generate a 2-vinyl-4-methyl-1H-indole derivative. imist.maclockss.orgreddit.com This transformation is significant for introducing a vinyl group, which can then be subjected to various other reactions like polymerization, cycloadditions, or further functionalization. The choice of the ylide allows for the introduction of a wide variety of substituents on the newly formed double bond. imist.ma
Table 2: Example of a Wittig Reaction with an Indole-2-carbaldehyde
| Aldehyde | Wittig Reagent | Base | Product |
| This compound | Methyltriphenylphosphonium bromide | n-Butyllithium | 2-Vinyl-4-methyl-1H-indole |
Synthesis of Heterocyclic Compounds:
The combination of the aldehyde functionality and the indole nucleus makes this compound a key precursor for the synthesis of a variety of fused and substituted heterocyclic systems. For instance, it can be utilized in multicomponent reactions or sequential reaction cascades to build complex molecular scaffolds.
One such example is the Pictet-Spengler reaction, a classic method for synthesizing tetrahydro-β-carbolines. wikipedia.orgthieme-connect.commdpi.com While the classical Pictet-Spengler reaction involves a β-arylethylamine, analogous cyclizations can be envisioned where the indole-2-carbaldehyde acts as the electrophilic component after initial reaction with a suitable amine. acs.orgru.nl The indole nucleus itself can act as the nucleophile in the ring-closing step.
Furthermore, the condensation products derived from this compound can be used to construct other heterocyclic rings. For example, Schiff bases can be reacted with chloroacetyl chloride to form β-lactam (azetidinone) rings. researchgate.net The vinylidene products from Knoevenagel condensations are precursors to pyridines, pyrans, and other heterocyclic systems. researchgate.netresearchgate.net Intramolecular Wittig reactions of suitably functionalized indole-2-carbaldehydes can also lead to the formation of fused ring systems like pyrroloindoles. arkat-usa.org
Table 3: Heterocyclic Systems Derived from Indole-2-carbaldehydes
| Starting Material | Reagents | Resulting Heterocycle |
| This compound, Tryptamine | Acid catalyst | Tetrahydro-β-carboline derivative |
| Schiff base from this compound | Chloroacetyl chloride, Triethylamine | Azetidinone (β-lactam) derivative |
| Knoevenagel adduct with malononitrile | Michael donors | Pyridine or Pyran derivatives |
Biological Activity and Mechanistic Insights of 4 Methyl 1h Indole 2 Carbaldehyde Derivatives: in Vitro Research
Molecular Interactions and Biochemical Pathways
The biological effects of 4-Methyl-1H-indole-2-carbaldehyde derivatives are rooted in their ability to interact with specific biomolecules. These interactions can lead to the modulation of enzymatic activity, binding to cellular receptors, and interference with essential cellular processes.
Derivatives of the closely related 4-methyl-1H-indole-2-carboxylic acid have demonstrated significant potential as enzyme inhibitors. The indole-2-carboxylic acid scaffold is a key feature in the design of inhibitors for several enzymes implicated in disease.
Indoleamine 2,3-Dioxygenase (IDO1) and Tryptophan 2,3-Dioxygenase (TDO) Inhibition: IDO1 and TDO are heme-containing enzymes that play a crucial role in tryptophan metabolism and are implicated in immune evasion in cancer. A study exploring 4-substituted indole-2-carboxylic acid derivatives found that modifications at the 4-position of the indole (B1671886) ring significantly influence inhibitory activity against these enzymes. While specific data for a 4-methyl derivative was not the primary focus, the research highlighted the importance of this position in inhibitor design. For instance, a derivative featuring a 7'-fluoro-2'-carboxy-indoleamine group at the 4-position of an indole scaffold showed pronounced potency against IDO1 and TDO, with IC50 values of 2.72 µM and 3.48 µM, respectively. nih.gov This underscores the potential of 4-substituted indole-2-carboxylic acids as dual inhibitors.
HIV-1 Integrase Inhibition: The Human Immunodeficiency Virus 1 (HIV-1) integrase is a critical enzyme for viral replication, making it a key target for antiviral therapy. Research has identified indole-2-carboxylic acid derivatives as effective inhibitors. A study on 6-fluoro-4-methyl-1H-indole-2-carboxylic acid demonstrated its ability to inhibit HIV integrase with an IC50 value of 32.37 μM. researchgate.net The proposed mechanism involves the chelation of metal ions within the enzyme's active site by the indole-2-carboxylic acid moiety. researchgate.netijcmas.com Further optimization of the indole core, such as introducing a C6-halogenated benzene (B151609) ring and a long branch at the C3 position, has been shown to significantly enhance inhibitory activity against HIV-1 integrase, leading to compounds with IC50 values as low as 0.13 μM. ijcmas.com
Cholinesterase Inhibition: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the nervous system, and their inhibition is a strategy for treating Alzheimer's disease. A study of indol-2-carboxylic acid esters containing an N-phenylpiperazine fragment found that a quaternary ammonium (B1175870) salt derivative with a nitro group showed the most potent activity against AChE. mdpi.com This indicates the potential for developing cholinesterase inhibitors from the indole-2-carboxylic acid scaffold.
The interaction of indole derivatives with cellular receptors is another avenue for their biological activity. The glycine-binding site of the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission, has been a target for such derivatives.
Research into indole-2-carboxylic acids has shown that substituents on the benzene portion of the indole ring significantly affect binding affinity to the NMDA-glycine site. A comparative study of 4,6-dichloro substituted derivatives, 5-tert-butyl derivatives, and unsubstituted compounds revealed that the 4,6-dichloro pattern resulted in the highest affinity. Although a 4-methyl derivative was not specifically tested in this study, the findings clearly indicate that substitution at the 4-position is a critical determinant of receptor affinity. These compounds were found to have little to no affinity for the kainate or AMPA receptors, indicating selectivity for the NMDA receptor complex. researchgate.net
Beyond direct enzyme or receptor interactions, some derivatives exert their effects by interfering with fundamental cellular processes.
One significant mechanism identified for 6-fluoro-4-methyl-1H-indole-2-carboxylic acid is the inhibition of Poly (ADP-ribose) polymerase (PARP). researchgate.net PARP is an enzyme crucial for DNA repair mechanisms, particularly in cancer cells. By inhibiting PARP, the compound can disrupt the ability of cancer cells to repair DNA damage, potentially enhancing the efficacy of chemotherapy agents and inducing cell death. researchgate.net
In the context of antimicrobial action, docking studies on certain indole-2-carboxylate (B1230498) derivatives have suggested that their antibacterial activity may stem from the inhibition of the enzyme MurB in Escherichia coli. nih.gov This enzyme is involved in the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall. Inhibition of MurB disrupts cell wall synthesis, leading to bacterial cell death. nih.gov
In Vitro Antimicrobial Efficacy
Derivatives of this compound have also been explored for their ability to combat microbial pathogens, showing promise as both antibacterial and antifungal agents.
Several studies have demonstrated the antibacterial potential of indole-2-carboxylic acid derivatives. In one study, sulfonamide-based indole derivatives synthesized from 1H-indole-2-carboxylic acid were screened for activity against Gram-positive bacteria, including Staphylococcus aureus. researchgate.net Another study on novel moxifloxacin-amide-1,2,3-triazole-isatin hybrids found that substituents at the R1 position had a significant impact on activity, with an electron-donating methyl group performing better than an electron-receiving fluoro group. ijcmas.com
A series of (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives exhibited good to very good antibacterial activity against a panel of eight Gram-positive and Gram-negative bacteria, with many of the compounds being more potent than the reference drugs ampicillin (B1664943) and streptomycin. nih.gov
| Compound Derivative Type | Bacterial Strain | MIC (μg/mL) | Reference |
|---|---|---|---|
| Methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate (Compound 8) | Enterobacter cloacae | 0.004 | nih.gov |
| Methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate (Compound 12) | Escherichia coli | 0.004 | nih.gov |
| Methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate (Compound 17) | Staphylococcus aureus | 0.008 | nih.gov |
| Methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate (Compound 11) | Bacillus cereus | 0.008 | nih.gov |
| Arene-Ruthenium Complex (Complex 3) | Staphylococcus aureus | 3.125 | nih.gov |
| Arene-Ruthenium Complex (Complex 3) | Salmonella enterica serovar Typhi | 6.25 | nih.gov |
The antifungal properties of these derivatives are also noteworthy. A significant finding is the ability of methylindole-2-carboxylic acids to inhibit biofilm formation in Candida albicans, a major virulence factor for this opportunistic fungal pathogen. nih.gov Specifically, 1-methylindole-2-carboxylic acid and 5-methylindole-2-carboxylic acid at a concentration of 0.1 mM were found to inhibit biofilm formation by over 85% without being fungicidal, which may reduce the likelihood of resistance development. nih.gov These compounds also effectively inhibited the transition of C. albicans from its yeast form to its more virulent hyphal form. nih.gov
Other studies have also reported on the antifungal potential of indole-2-carboxylate derivatives against various fungal species, including Aspergillus species.
| Compound Derivative Type | Fungal Strain | MIC (μg/mL) | Reference |
|---|---|---|---|
| Methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate (Compound 15) | Trichoderma viride | 0.004 | nih.gov |
| Isatin-Indole Hybrid (Compound 5j) | Candida albicans | 3.9 | mdpi.com |
| Isatin-Indole Hybrids (Compounds 5g, 5h) | Penicillium notatum | 7.8 | mdpi.com |
| 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethanol 1H-indole-2-carboxylate (4a) | Candida albicans | 0.03125 | researchgate.net |
Antitubercular Activity
The search for novel antitubercular agents is a global health priority. Indole derivatives, in particular, have shown promise in this area. researchgate.net While direct studies on this compound derivatives are emerging, research on related indole structures provides valuable insights. For instance, various functionalized indole derivatives, including simple indoles and fused indole systems, have demonstrated activity against Mycobacterium tuberculosis (MTB). researchgate.net
Some indole derivatives are known to inhibit enzymes crucial for the survival of MTB. One such target is the enoyl-acyl carrier protein reductase (InhA), which is involved in the synthesis of mycolic acids, essential components of the mycobacterial cell wall. openmedicinalchemistryjournal.comnih.gov For example, pyrrolyl pyrazoline carbaldehydes have been designed as InhA inhibitors, with some compounds showing significant activity against the H37Rv strain of M. tuberculosis. openmedicinalchemistryjournal.com Specifically, compound 4i from a synthesized series exhibited the highest activity with a Minimum Inhibitory Concentration (MIC) of 3.125 µg/ml. openmedicinalchemistryjournal.com
Furthermore, hybrid molecules incorporating indole and other heterocyclic rings, such as pyrazole (B372694) and triazole, have been synthesized and evaluated for their antitubercular potential. nih.govcsic.es These studies suggest that the indole nucleus is a valuable scaffold for the development of new antitubercular drugs. researchgate.netrjpn.org The mechanism of action for many of these derivatives is still under investigation, but it is believed to involve the disruption of key cellular processes in MTB. researchgate.net
Antioxidant and Free Radical Scavenging Properties (e.g., DPPH Assay)
Several studies have highlighted the antioxidant potential of indole derivatives, often evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. nih.govsci-hub.se The antioxidant capacity of these compounds is largely attributed to the indole nucleus, which can donate a hydrogen atom to scavenge free radicals.
In a study on arylidene-1H-indole-2-carbohydrazones, the antioxidant activity was found to be dependent on the number and position of hydroxyl groups on the arylidene moiety. unife.it Derivatives with multiple hydroxyl groups, such as those with two or three, demonstrated superior radical-scavenging ability. unife.it The presence of a methoxy (B1213986) or 4-(diethylamino) group also enhanced antioxidant activity. unife.it
Similarly, other indole-based Schiff base ligands have been shown to possess significant antioxidant properties. nih.gov The mechanism often involves hydrogen atom transfer (HAT) or single electron transfer (SET) to neutralize DPPH radicals. nih.gov For instance, (E)-N′-((4-methyl-1H-indol-3-yl)methylene)nicotinohydrazide displayed an IC50 value of 3.82 μg/mL in the DPPH assay, which was considerably better than the standard, ascorbic acid. nih.gov
The table below summarizes the antioxidant activity of selected indole derivatives.
| Compound/Derivative | Assay | Activity (IC50) | Reference |
| (E)-N′-((4-methyl-1H-indol-3-yl)methylene)nicotinohydrazide | DPPH | 3.82 µg/mL | nih.gov |
| Arylidene-1H-indole-2-carbohydrazones with multiple hydroxyls | DPPH | High | unife.it |
| Benzimidazole derivative with methylpiperazine substituent | Superoxide Scavenging | 98% inhibition at 10⁻³ M | tandfonline.com |
In Vitro Anthelmintic Activity Studies
Derivatives of indole have been investigated for their potential to combat parasitic worm infections. samipubco.com In vitro studies using the Indian earthworm (Pheretima posthuma) have demonstrated the anthelmintic efficacy of certain indole Schiff base derivatives. samipubco.com
In one study, a series of newly synthesized indole derivatives were tested at various concentrations. The compound designated as MUB-03 showed potent anthelmintic activity, causing paralysis in 4.10 ± 0.12 minutes and death in 6.35 ± 0.24 minutes at a concentration of 50 mg/mL. samipubco.com This effect was comparable to the standard drug, Albendazole. samipubco.com Other derivatives, MUB-06 and MUB-07 , also exhibited moderate anthelmintic activity. samipubco.com
The mechanism of action is thought to involve the disruption of the parasite's neuromuscular function, leading to paralysis and subsequent death. The lipophilicity of the compounds, which allows them to penetrate the parasite's cuticle, is also a crucial factor.
The following table presents the in vitro anthelmintic activity of selected indole derivatives.
| Compound | Concentration | Time to Paralysis (min) | Time to Death (min) |
| MUB-03 | 50 mg/mL | 4.10 ± 0.12 | 6.35 ± 0.24 |
| MUB-03 | 100 mg/mL | 3.25 ± 0.22 | 4.32 ± 0.28 |
| Albendazole (Standard) | 10 mg/mL | 12.14 ± 0.18 | 20.25 ± 0.15 |
In Vitro Analgesic and Anti-inflammatory Activity Investigations
Indole derivatives have long been recognized for their anti-inflammatory properties, with indomethacin (B1671933) being a well-known example. derpharmachemica.comtandfonline.com Research has focused on synthesizing new indole derivatives with improved efficacy and reduced side effects. derpharmachemica.comresearchgate.net
A study on (4-substitutedphenyl)(3-((2-(4-substitutedphenyl)hydrazono)methyl)-1H-indol-1-yl)-methanone derivatives, designed as indomethacin analogs, revealed significant in vitro cyclooxygenase (COX) inhibitory activity. derpharmachemica.com Compounds containing a SO2Me or SO2NH2 group exhibited potent anti-inflammatory effects and selectivity towards COX-2. derpharmachemica.com The most active derivative, 13e , was found to be approximately 650 times more selective for COX-2 than indomethacin and showed potent anti-inflammatory activity. derpharmachemica.com
Another study screened twenty-four synthetic indole derivatives for their anti-inflammatory and analgesic potential. nih.gov Two compounds, 3a-II (N-(4′-Chlorophenyl) (4,6-dimethoxy-2,3-diphenyl-1H-indol-7-yl)methanimine) and 4a-II (N-(4′-Methylphenyl) (4,6-dimethoxy-2,3-diphenyl-1H-indol-7-yl)methanimine), demonstrated the desired anti-inflammatory and analgesic effects. nih.gov
The anti-inflammatory action of these derivatives is primarily attributed to their ability to inhibit the COX enzymes, which are key mediators of the inflammatory cascade.
In Vitro Anticancer Activity against Various Cell Lines
The anticancer potential of indole derivatives is a major area of research, with studies demonstrating their cytotoxic effects against a wide range of cancer cell lines. researchgate.netijper.orgmdpi.com
Numerous studies have reported the in vitro cytotoxic activity of this compound derivatives and related indole compounds against various human cancer cell lines.
Cervical Cancer (HeLa): Indole-curcumin derivatives have shown potent anticancer activity against HeLa cells, with one methoxy-substituted derivative exhibiting an IC50 value of 4 µM. mdpi.com Novel cyclohepta[b]indole-derived compounds have also demonstrated effective anticancer activity against HeLa cells, with IC50 values of 12.92 µM and 13.06 µM for compounds 16c and 16d , respectively. researchgate.net
Lung Cancer (A549): A series of substituted-N-benzyl-1H-indole-2-carbohydrazides exhibited cytotoxicity against A549 cells. mdpi.com An indole-based Bcl-2 inhibitor also showed potent activity against A549 lung cancer cells with an IC50 of 0.73 µM. mdpi.com
Breast Cancer (MCF-7): Substituted-N-benzyl-1H-indole-2-carbohydrazides showed cytotoxicity against MCF-7 cells, with compound 4e exhibiting the highest cytotoxicity. mdpi.com An indole-based Bcl-2 inhibitor demonstrated potent activity against MCF-7 breast cancer cells with an IC50 of 0.83 µM. mdpi.com
Colon Cancer (HCT116): Novel isoxazole (B147169) derivatives have been screened for their antiproliferative activity against HCT-116 colon cancer cells. acs.org Pyrimidine derivatives have also shown higher cytotoxic activities against HCT-116 cell lines. nih.gov
Kidney Cancer (ACHN): The cytotoxic activity of 2-acyl-1H-indole-4,7-diones has been investigated against various tumor cell lines, with some compounds showing selective action on renal cancer cells. nih.gov
The following table summarizes the cytotoxic effects of selected indole derivatives on various cancer cell lines.
| Derivative Type | Cell Line | Effect (IC50) | Reference |
| Indole-curcumin derivative | HeLa | 4 µM | mdpi.com |
| Cyclohepta[b]indole derivative (16c) | HeLa | 12.92 µM | researchgate.net |
| Indole-based Bcl-2 inhibitor | A549 | 0.73 µM | mdpi.com |
| Substituted-N-benzyl-1H-indole-2-carbohydrazide (4e) | MCF-7 | ~2 µM (average) | mdpi.com |
| Indole-based Bcl-2 inhibitor | MCF-7 | 0.83 µM | mdpi.com |
| Pyrimidine derivative (91b) | HCT-116 | 9.77 µM | nih.gov |
The anti-proliferative mechanisms of indole derivatives are diverse and often involve multiple cellular targets. mdpi.com One of the key mechanisms is the interaction with DNA.
DNA Intercalation: Planar heterocyclic systems, such as certain indole derivatives, are known to be effective DNA intercalators. acs.org This process involves the insertion of the molecule between the base pairs of the DNA double helix, which can lead to the disruption of DNA replication and transcription, ultimately inducing apoptosis. acs.orgmdpi.com For instance, indolo[3,2-c]quinolines, which are planar, are effective DNA intercalators and topoisomerase I/II inhibitors. acs.org Similarly, quinoxaline (B1680401) derivatives have been designed as potential DNA intercalators and have shown good DNA binding affinities. nih.gov
Other anti-proliferative mechanisms of indole derivatives include:
Inhibition of Tubulin Polymerization: Some indole derivatives act as tubulin polymerization inhibitors, disrupting the formation of the mitotic spindle and leading to cell cycle arrest in the G2/M phase. mdpi.comnih.gov
Enzyme Inhibition: Derivatives have been shown to inhibit crucial enzymes involved in cancer progression, such as topoisomerase II and thioredoxin reductase. mdpi.comacs.orgnih.gov
Induction of Apoptosis: Many indole derivatives induce programmed cell death (apoptosis) in cancer cells through various pathways, including the activation of caspases and the modulation of Bcl-2 family proteins. mdpi.commdpi.com
Cell Cycle Arrest: Treatment with certain indole derivatives can cause an accumulation of cells in specific phases of the cell cycle, such as the S phase or G2/M phase, thereby inhibiting cell proliferation. mdpi.comnih.gov
In Vitro Antiviral Activity (e.g., against Influenza A, Coxsackie B4, HIV-1)
The indole scaffold, a privileged structure in medicinal chemistry, is a core component of numerous compounds investigated for their therapeutic potential. Derivatives of indole-2-carbaldehyde, including those related to this compound, have been the subject of significant research, revealing a spectrum of antiviral activities. In vitro studies have demonstrated that specific modifications to the indole-2-carboxylate core can yield compounds with potent inhibitory effects against various RNA and DNA viruses.
Influenza A and Coxsackie B4 Virus: Research into novel indole-2-carboxylate derivatives has identified compounds with significant activity against Influenza A virus. nih.gov A study synthesizing a series of these derivatives found that the majority exhibited potent antiviral effects against the influenza A/FM/1/47 strain. nih.gov Notably, compounds 8e (IC₅₀=8.13 μmol/L), 8f (IC₅₀=9.43 μmol/L), and 14f (IC₅₀=7.53 μmol/L) showed inhibitory concentrations comparable to the control drugs ribavirin (B1680618) and oseltamivir. nih.gov
The same series of compounds was evaluated against Coxsackie B3 (Cox B3) virus, a member of the same family as Coxsackie B4. nih.gov Compound 8f demonstrated the highest selectivity index (SI=17.1) against Cox B3 virus, indicating a favorable profile of antiviral activity versus cytotoxicity. nih.govnih.gov Derivatives of 3-bromo-1H-indole-2-carbaldehyde have also been noted for their inhibitory effects against both influenza A and Coxsackie B4 viruses. smolecule.com
| Compound | Target Virus | Activity (IC₅₀ in µmol/L) | Selectivity Index (SI) |
|---|---|---|---|
| 8e | Influenza A/FM/1/47 | 8.13 | >12.3 |
| 8f | Influenza A/FM/1/47 | 9.43 | >10.6 |
| 14f | Influenza A/FM/1/47 | 7.53 | >12.1 |
| 8f | Cox B3 | Not Reported | 17.1 |
| Ribavirin (Control) | Influenza A/FM/1/47 | 2.58 | >38.8 |
| Oseltamivir (Control) | Influenza A/FM/1/47 | 6.43 | >15.6 |
HIV-1: The indole nucleus is a key feature in several anti-HIV agents. rjpn.orgresearchgate.net Derivatives of indole-2-carboxylic acid, in particular, have been developed as potent HIV-1 integrase strand transfer inhibitors (INSTIs). nih.gov HIV-1 integrase is a critical enzyme for viral replication, and its inhibition is a validated therapeutic strategy. nih.gov In one study, optimizations of an indole-2-carboxylic acid lead compound resulted in derivatives with significantly improved inhibitory effects against the integrase enzyme, with IC₅₀ values ranging from 0.13 to 6.85 μM. nih.gov
Further research into indolyl aryl sulfones based on an indole-2-carboxamide scaffold led to the discovery of compounds with exceptional potency in cell-based anti-HIV assays. acs.org Compounds featuring a pyrrolidin-2-one nucleus at the indole-2-carboxamide or specific substituents at the indole-2-carbohydrazide were active in the sub-nanomolar range. acs.org Additionally, structure-activity relationship (SAR) studies on bis-indole compounds identified derivatives that act as HIV fusion inhibitors by targeting the viral glycoprotein (B1211001) 41 (gp41). nih.gov These efforts produced compounds with sub-micromolar (EC₅₀ ≈ 0.2 μM) activity against both cell-cell and virus-cell fusion, effective even against T20-resistant HIV strains. nih.gov
| Compound Class | Target | Activity Range | Reference |
|---|---|---|---|
| Indole-2-carboxylic acid derivatives | HIV-1 Integrase | IC₅₀: 0.13 - 6.85 µM | nih.gov |
| Bis-indole derivatives | HIV-1 Fusion (gp41) | EC₅₀: ~0.2 µM | nih.gov |
| Indolyl aryl sulfones | HIV-1 Replication | Sub-nanomolar IC₅₀ | acs.org |
Structure-Activity Relationship (SAR) Studies for Biological Potency
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For indole derivatives, these studies have provided critical insights, guiding the modification of the indole scaffold to enhance antiviral potency and other biological effects. nih.gov
Systematic modification of the indole ring and its side chains has revealed key structural features that govern the bioactivity of this compound derivatives.
Substitutions on the Indole Ring:
N1-Position: Studies on C3-substituted indoles found that derivatives without a substituent at the N1 position generally exhibited strong cytoprotective properties. nih.gov
C3-Position: For indole-2-carboxylic acid benzylidene-hydrazides, substitution at the C3-position of the indole ring was found to be important for inducing apoptosis in cancer cells. researchgate.net In the context of HIV-1 integrase inhibitors, introducing a long branch at the C3 position of the indole-2-carboxylic acid core enhanced interactions with a hydrophobic cavity in the enzyme's active site, thereby increasing inhibitory activity. nih.gov
C4-Position: In a series of indole-2-carboxylate derivatives, the presence of an alkyloxy group at the 4-position of the indole ring was determined not to be crucial for their antiviral activities. nih.govnih.gov
C5-Position: For 1H-indole-2-carboxamides acting as CB1 allosteric modulators, a chloro or fluoro group at the C5 position was found to enhance potency. nih.gov
C6-Position: The introduction of a C6-halogenated benzene to the indole-2-carboxylic acid core was shown to increase inhibitory activity against HIV-1 integrase. nih.gov
Substitutions on Side Chains and Appended Moieties:
Amide/Hydrazide Modifications: For indole-2-carboxamides, an N-phenethyl carboxamide structure was important for antiproliferative action. nih.gov In another series, the presence of a carboxamide functionality was required for activity at the CB1 receptor. nih.gov The introduction of an acetyl substituent at the amino group of certain indole derivatives was found to be unfavorable for antiviral activity against RNA viruses. nih.gov
Phenyl Ring Substituents: In one series of 1H-indole-2-carboxamides, an electron-donating group, such as a diethylamino group, at the 4-position of an attached phenyl ring was an important feature for modulating activity. nih.gov
Rational design combines computational modeling with chemical synthesis to create novel molecules with desired biological functions. The indole framework is a versatile and privileged scaffold that has been extensively used in such design strategies. nih.govrsc.orgmdpi.com
The process often begins with identifying a lead compound or scaffold, which can be achieved through methods like molecular docking-based virtual screenings. nih.gov For example, indole-2-carboxylic acid was identified as a potent HIV-1 integrase inhibitor scaffold through this approach. nih.gov Subsequent structural optimizations based on SAR data and binding mode analysis guide the synthesis of more potent derivatives. This was demonstrated by introducing a long branch at the C3 position of the indole core, which improved interaction with a hydrophobic pocket near the integrase active site. nih.gov
Similarly, rational design has been applied to develop indole derivatives as inhibitors of influenza virus hemagglutinin (HA). researchgate.net By creating derivatives of the known anti-influenza drug Arbidol, researchers designed an indole compound with greater affinity and a more stabilizing effect on group 2 HAs compared to the parent drug. researchgate.net This strategic design of bioactive molecules, leveraging a deep understanding of structure-function relationships, provides a focused and efficient pathway for drug discovery, significantly reducing the time and resources required. nih.gov The adaptability of the indole scaffold makes it a valuable starting point for developing novel therapeutic agents against a wide range of diseases. mdpi.comjksus.org
Q & A
Q. What are the common synthetic routes for 4-Methyl-1H-indole-2-carbaldehyde, and how can reaction conditions be optimized for yield?
- Methodological Answer : A widely used approach involves condensation reactions under acidic conditions. For example, derivatives of indole-2-carbaldehyde are synthesized via refluxing 3-formyl-1H-indole-2-carboxylic acid with aminothiazolones in acetic acid (3–5 hours, 1.1:1 molar ratio) . Optimization strategies include:
- Catalyst Screening : Testing Lewis acids (e.g., MnO₂) or transition-metal catalysts to improve regioselectivity and yield.
- Solvent Effects : Polar aprotic solvents (e.g., DCM) often enhance reaction efficiency compared to protic solvents.
- Temperature Control : Reflux temperatures (100–120°C) balance reactivity and decomposition risks.
- Yield Monitoring : Use HPLC or TLC to track intermediate formation and adjust reaction time.
Q. How is this compound characterized using spectroscopic and crystallographic methods?
- Methodological Answer :
- Spectroscopy :
- NMR : and NMR identify substituent positions (e.g., methyl at C4, aldehyde at C2). Aromatic protons in indole resonate at δ 7.1–8.3 ppm.
- IR : Stretching vibrations for aldehyde (~1700 cm⁻¹) and indole N–H (~3400 cm⁻¹) confirm functional groups.
- Crystallography :
- XRD : Single-crystal X-ray diffraction (using SHELXL ) resolves bond lengths and angles. Mercury CSD visualizes packing motifs.
- Hydrogen Bonding : Graph set analysis (e.g., Etter’s rules ) classifies intermolecular interactions (e.g., N–H⋯O=C motifs).
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data when analyzing hydrogen bonding patterns in derivatives?
- Methodological Answer : Contradictions often arise from polymorphic variations or disordered solvent molecules. Strategies include:
- Multi-Dataset Refinement : Use SHELXL to refine structures against high-resolution data (e.g., synchrotron sources).
- Hydrogen Bond Validation : Compare observed patterns with statistical trends in the Cambridge Structural Database (CSD) via Mercury . Discrepancies may indicate atypical packing (e.g., π-stacking overriding H-bonding).
- Thermal Analysis : DSC/TGA identifies polymorph transitions that alter H-bond stability.
Q. What strategies are effective in elucidating the reaction mechanism of this compound in multicomponent reactions?
- Methodological Answer :
- Isotopic Labeling : -labeled aldehyde groups track regioselectivity in cycloadditions (e.g., via NMR).
- Kinetic Studies : Monitor intermediate formation using in-situ IR or stopped-flow techniques.
- Computational Modeling : DFT calculations (e.g., Gaussian) predict transition states and activation barriers for proposed pathways.
Q. How can intermolecular interactions of this compound be modeled computationally to predict crystal packing?
- Methodological Answer :
- Force Field Methods : Use Mercury’s Materials Module to simulate packing motifs based on van der Waals radii and electrostatic potentials.
- Machine Learning : Train models on CSD datasets to predict preferred H-bonding motifs (e.g., R₂²(8) rings ).
- Twinning Analysis : SHELXL identifies twinning operators in cases of pseudo-symmetry, which may distort packing predictions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
